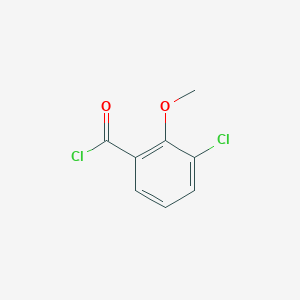

3-Chloro-2-methoxybenzoic acid chloride

Descripción

3-Chloro-2-methoxybenzoic acid chloride (CAS: 3260-93-3 derivative) is a reactive acyl chloride derived from 3-chloro-2-methoxybenzoic acid. The parent acid is synthesized via chlorination of ortho-methoxybenzoic acid, yielding 3-chloro-2-methoxybenzoic acid as a major product and 5-chloro-2-methoxybenzoic acid as a minor isomer under hypochlorite conditions . The acid chloride is typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, enabling nucleophilic acyl substitution reactions to form amides, esters, and other derivatives .

Key properties of the parent acid include a molecular weight of 186.59 g/mol, density of 1.352 g/cm³, boiling point of 306.4°C, and flash point of 139.1°C . These properties influence the reactivity and handling of its acid chloride derivative.

Propiedades

Fórmula molecular |

C8H6Cl2O2 |

|---|---|

Peso molecular |

205.03 g/mol |

Nombre IUPAC |

3-chloro-2-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3 |

Clave InChI |

NMJDWNDGFCTDNP-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC=C1Cl)C(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers

(a) 4-Chloro-2-Methoxybenzoic Acid Chloride

- CAS : 57479-70-6

- Molecular Formula : C₈H₆Cl₂O₂

- Properties : Melting point 143–147°C, distinct from the 3-chloro isomer due to steric and electronic effects of the chlorine substituent at the 4-position.

- Reactivity : The 4-chloro derivative exhibits reduced electrophilicity compared to the 3-chloro isomer, as the chlorine at the para position exerts a weaker electron-withdrawing effect on the carbonyl group .

(b) 5-Chloro-2-Methoxybenzoic Acid Chloride

- Synthesis: Formed as a minor product during chlorination of ortho-methoxybenzoic acid with sodium hypochlorite .

- Applications : Less commonly used in drug synthesis due to steric hindrance from the methoxy group at the 2-position and chlorine at the 5-position, which may reduce binding affinity in biological targets .

Functional Group Variants

(a) 3-Chloro-2-Methoxybenzonitrile

- CAS : 55877-79-7

- Molecular Formula: C₈H₆ClNO

- Properties : A nitrile derivative with a molecular weight of 167.59 g/mol. Unlike the acid chloride, this compound is stable at 0–6°C and used in palladium-catalyzed cross-coupling reactions .

- Reactivity : The nitrile group offers distinct reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to amines, which are less accessible with acid chlorides .

(b) 3,5-Dichloro-2-Methoxybenzoic Acid Chloride

Methoxy-Substituted Derivatives

(a) 3-Chloro-5-Methoxybenzoic Acid Chloride

- CAS : 164650-68-4 (aldehyde precursor)

- Applications : Used in niclosamide analogs for antiparasitic drug development. The 5-methoxy group alters electronic properties, reducing metabolic degradation compared to the 2-methoxy isomer .

(b) 4-Chloro-3-Methoxybenzoic Acid Chloride

Research Findings and Challenges

- Synthetic Challenges : The 3-chloro-2-methoxy isomer undergoes chlorodecarboxylation as a side reaction when exposed to chlorine water, forming 2-chloroanisole . This side reaction is less prevalent in the 4-chloro and 5-chloro isomers.

- Drug Design : Derivatives of 3-chloro-2-methoxybenzoic acid chloride exhibit higher binding affinity to NLRP3 inflammasome inhibitors compared to 4-chloro analogs, attributed to optimal steric alignment .

- Thermal Stability : The 3-chloro-2-methoxy acid chloride decomposes at temperatures above 140°C, necessitating controlled conditions during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.